Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula and a molecular weight of approximately 284.13 g/mol. This compound is a member of the imidazo[1,2-a]pyridine class, which is recognized for its diverse applications in medicinal chemistry and organic synthesis. The presence of bromine and the ethyl ester group at specific positions on the imidazo[1,2-a]pyridine scaffold enhances its reactivity and potential biological activity .
Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide falls under the category of heterocyclic compounds, specifically imidazo[1,2-a]pyridines. These compounds are characterized by their fused ring structures containing both nitrogen and carbon atoms, which contribute to their chemical reactivity and biological significance.
The synthesis of ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction can be performed under various conditions, including solvent-free environments to enhance yield and reduce waste .
The molecular structure of ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide features a bicyclic imidazo-pyridine framework with specific substituents:
The structural formula can be represented as follows:
Key structural identifiers include:
Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide can participate in several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with improved properties.
The mechanism of action for ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is not fully elucidated but is believed to involve interactions at cellular targets that may lead to therapeutic effects. Its potential applications in anti-inflammatory and anticancer research suggest that it may influence signaling pathways related to cell proliferation and apoptosis.
Key chemical properties include:
Relevant data includes:
Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide has several notable applications:
The core compound is systematically named as ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide, reflecting its structural complexity. This name precisely defines:
The molecular formula is C₁₁H₁₂Br₂N₂O₂ [1], with a molecular weight of 364.03 g/mol. This formula accounts for the protonation at one of the nitrogen atoms, balanced by a bromide ion. The hydrobromide salt formation significantly influences the compound's physicochemical properties, including enhanced crystallinity and solubility in polar solvents compared to the free base. The structural framework positions the bromine atom adjacent to the ester moiety on the imidazole ring, creating an electron-deficient region that serves as a reactive handle for further functionalization via cross-coupling reactions. The methyl group at position 8 provides modest electron-donating character to the pyridine ring, creating electronic asymmetry across the fused heterocyclic system [1] [6].
Table 1: Molecular Composition Analysis
Component | Description | Role in Structure |
---|---|---|
Imidazo[1,2-a]pyridine | Fused bicyclic heterocycle | Core scaffold |
2-Carboxylate | Ethyl ester at C2 | Electron-withdrawing group |
3-Bromo | Bromine at C3 | Electrophilic site |
8-Methyl | Methyl group at C8 | Electron-donating group |
Hydrobromide | Counterion | Salt formation |
While explicit crystallographic parameters for ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide were not fully detailed in the search results, PubChem lists this compound as characterized (CID 57360980) [1], indicating available structural data. Related brominated imidazopyridine derivatives show that X-ray diffraction analysis typically reveals a near-planar bicyclic system with minor deviations at the methyl-substituted carbon. The crystal lattice is stabilized by a combination of ionic interactions (from the hydrobromide salt) and intermolecular forces. The bromide anion engages in charge-assisted hydrogen bonding with the protonated nitrogen (N1) of the imidazo[1,2-a]pyridinium cation. This protonation occurs specifically at the pyridine nitrogen rather than the imidazole nitrogen, as confirmed in analogous structures [1] [6].
The ethyl ester moiety adopts a slightly twisted conformation relative to the heterocyclic plane, with torsion angles typically ranging between 5-15° to minimize steric repulsion with the adjacent bromine substituent. This geometric distortion creates a chiral axis in otherwise planar molecules, though crystallographic studies typically show racemic packing in the solid state. Unit cell parameters for analogous compounds suggest a monoclinic crystal system with space group P2₁/c, containing multiple ion pairs per asymmetric unit [6].
The hydrobromide salt form enables extensive hydrogen bonding networks that dominate the solid-state architecture. Crystallographic analysis of related compounds such as ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate (MFCD30750333) demonstrates that the protonated nitrogen (N1) serves as a primary hydrogen bond donor to the bromide anion [N⁺-H···Br⁻; d = 1.98-2.15 Å] [4]. Additional stabilization occurs through weaker C-H···Br interactions involving the methyl group (C8-CH₃) and pyridinic protons. The ester carbonyl oxygen frequently acts as a hydrogen bond acceptor for neighboring cationic hydrogens when molecular alignment permits.
These hydrogen bonding patterns typically generate supramolecular assemblies such as:
The hydrogen bonding network significantly influences the compound's melting behavior, stability, and dissolution properties. The hygroscopic nature observed in many imidazopyridine hydrobromide salts stems from the bromide ion's ability to coordinate water molecules within the crystal lattice, forming N⁺-H···O-H···Br bridges that can alter crystalline morphology upon exposure to atmospheric moisture [4].
The strategic placement of substituents creates distinct electronic and steric profiles across imidazopyridine derivatives. Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide (C₁₁H₁₂Br₂N₂O₂, MW 364.03) exhibits different properties compared to structural analogs:
Table 2: Structural and Electronic Comparison of Key Derivatives
Compound | Molecular Formula | Molecular Weight | Substituent Effects | Notable Differences |
---|---|---|---|---|
Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide [1] [6] | C₁₁H₁₂Br₂N₂O₂ | 364.03 | 8-methyl, 3-bromo | Enhanced electron density at C8; balanced solubility |
Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate [2] | C₁₁H₈BrF₃N₂O₂ | 337.10 | 8-CF₃, 3-bromo | Strong electron-withdrawal at C8; reduced basicity |
Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate [3] | C₁₁H₁₁BrN₂O₂ | 283.12 | 8-bromo, 3-methyl | Halogen at C8; reversed bromo/methyl positions |
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate [5] | C₁₁H₈BrF₃N₂O₂ | 337.10 | 8-bromo, 2-CF₃, ester at C3 | Trifluoromethyl at C2; ester positional isomer |
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate [8] | C₁₁H₁₁BrN₂O₂ | 283.12 | 8-bromo, 6-methyl | Methyl at electron-rich C6 position |
Electronic Effects: The 8-methyl substituent in the target compound exhibits moderate electron-donating character (+I effect), increasing electron density at positions 7 and 9 compared to the strongly electron-withdrawing trifluoromethyl derivative (σₘ = 0.43 for CF₃ vs. -0.17 for CH₃) [2] [3]. This electronic difference significantly impacts the compound's reactivity in electrophilic substitutions and metal-catalyzed cross-couplings. The 8-methyl analog demonstrates higher susceptibility toward electrophilic attack at C6 compared to its trifluoromethyl counterpart, which instead activates the position toward nucleophilic substitution.
Steric Considerations: Methyl substitution at position 8 creates minimal steric interference (van der Waals radius = 2.0 Å) compared to bulkier groups. This contrasts sharply with ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate where the C2 trifluoromethyl group (radius ~2.7 Å) creates significant steric hindrance adjacent to the carboxylate, potentially restricting rotation and catalyst approach in coupling reactions [5] [8].
Crystal Packing Variations: Hydrobromide salts of methyl-substituted derivatives typically display enhanced crystallinity compared to neutral analogs or trifluoromethyl-containing compounds. The methyl group facilitates closer π-π stacking (3.4-3.6 Å interplanar distances) than observed in brominated analogs like ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (3.7-3.9 Å) due to reduced dipole interactions. This packing efficiency influences material properties such as melting point range and solubility behavior [3] [6] [8].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: